![molecular formula C11H16N2 B2966294 [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine CAS No. 1540142-98-0](/img/structure/B2966294.png)
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1337788-51-8 . It has a molecular weight of 176.26 . The IUPAC name for this compound is cyclobutyl (3-methylpyridin-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Biased Agonism and Antidepressant-like Activity
One notable application in scientific research for a structurally similar compound to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" involves the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. These derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. Specifically, these compounds exhibit preferential ERK1/2 phosphorylation, highlighting their potential as promising drug candidates for depression. The lead structure within this series showcased robust stimulation of ERK1/2 phosphorylation in rat cortex and potent antidepressant-like efficacy in behavioral tests, suggesting its utility in developing new treatments for depressive disorders (Sniecikowska et al., 2019).
Asymmetric Synthesis and Chemical Modification
In the realm of chemical synthesis, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives similar to "this compound" has been explored. This approach involves the reduction and hydrogenolysis of specific intermediates to yield diamine compounds, demonstrating the versatility of these structures in synthesizing complex organic molecules with potential biological applications (Froelich et al., 1996).
Ring Structure Analysis and Molecular Design
The analysis of cyclic compounds, including those related to "this compound," has contributed to understanding molecular design and structural analysis. Studies on compounds with similar ring structures have provided insights into their conformational preferences and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Wu et al., 2009).
Material Science and Catalysis
In material science and catalysis, compounds structurally related to "this compound" have been utilized in developing new catalytic systems. For example, zinc(II) complexes bearing camphor-based iminopyridines have shown promise in ring-opening polymerization, indicating the potential of these structures in polymer science and engineering applications (Kwon et al., 2015).
Antimicrobial Activity
Research on novel azetidine derivatives, including compounds similar to "this compound," has demonstrated acceptable antibacterial and antifungal activities. These findings suggest the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rao et al., 2013).
Safety and Hazards
The safety information for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[1-(3-methylpyridin-2-yl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGVLBEWJLBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
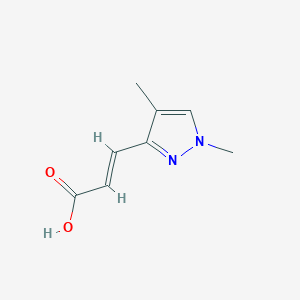
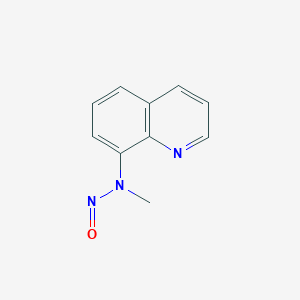
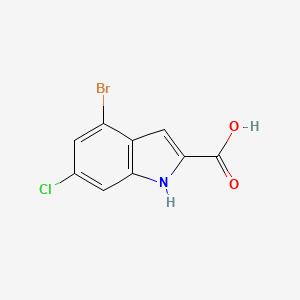
![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)


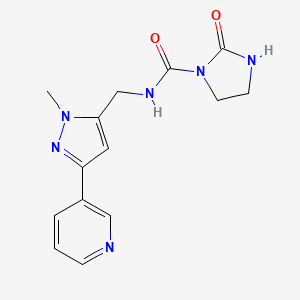
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2966223.png)
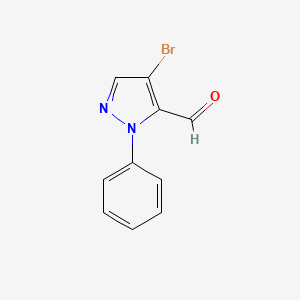
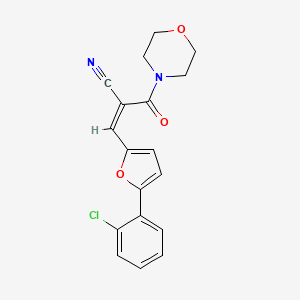
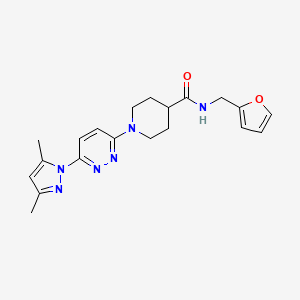
![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)


